

HJC0152 Free Base: A Technical Guide for Researchers

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Compound of Interest

Compound Name: HJC0152 free base

Cat. No.: B12381610

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An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Potent STAT3 Inhibitor

Abstract

HJC0152 is a potent, orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] As a derivative of niclosamide, HJC0152 was developed to improve upon the poor aqueous solubility and bioavailability of its parent compound, thereby enhancing its therapeutic potential as an anticancer agent.[2][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **HJC0152 free base**. Detailed experimental protocols and a summary of its mechanism of action are included to support researchers and professionals in drug development.

Chemical Structure and Properties

HJC0152 free base is the non-salt form of the compound, offering a distinct profile for formulation and experimental use.

Chemical Structure

The chemical structure of **HJC0152 free base** is provided below.

Chemical Name: 2-(2-Aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide CAS

Number: 1420290-88-5[1][2] Molecular Formula: C₁₅H₁₃Cl₂N₃O₄[2] SMILES:

NCCOC1=C(C=C(Cl)C=C1)C(=O)NC2=C(Cl)C=C([O-])C=C2[1]

Physicochemical Properties

A summary of the known physicochemical properties of **HJC0152 free base** is presented in the table below. It is important to note that while some experimental data is available for the hydrochloride salt, specific experimental values for the free base, such as melting and boiling points, are not widely published.

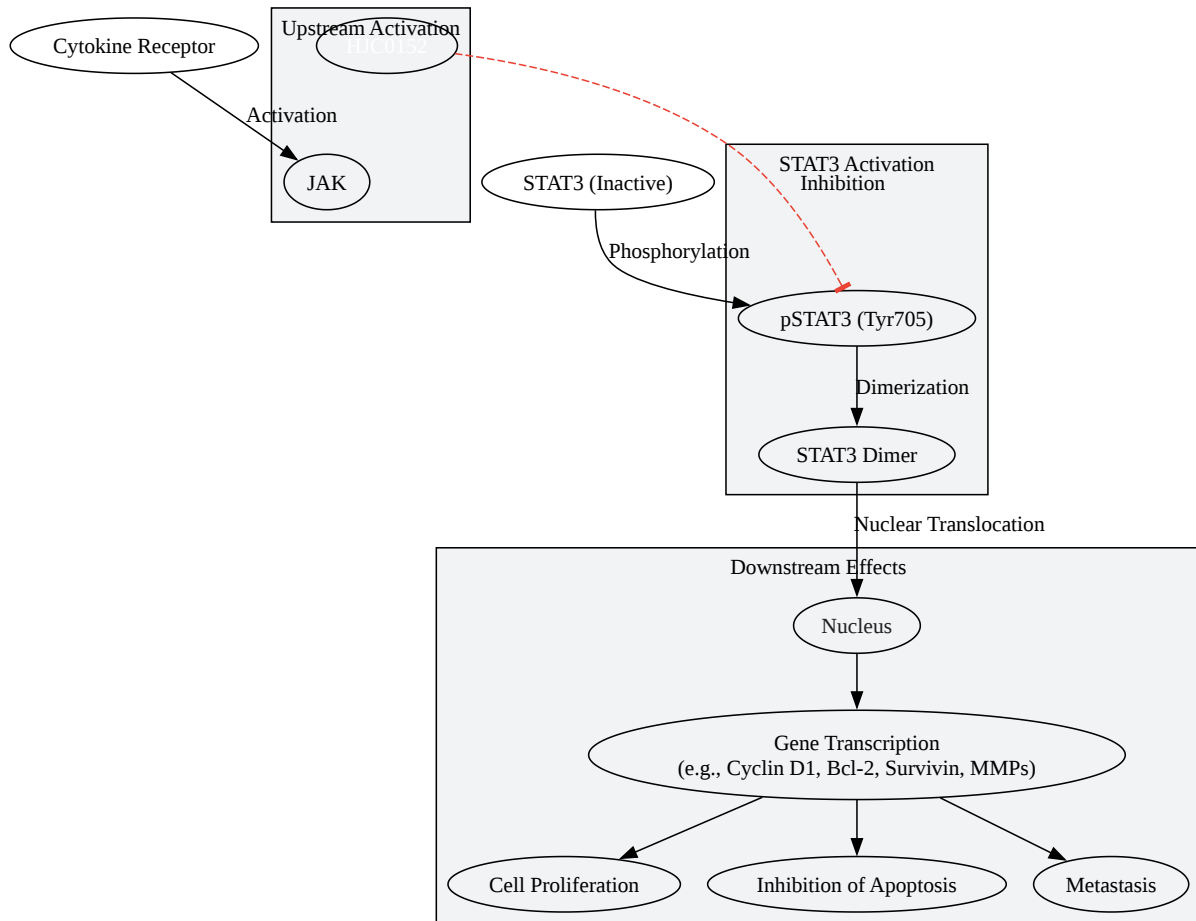
Property	Value	Source
Molecular Weight	370.19 g/mol	[2]
Appearance	Light yellow to yellow solid powder	[6]
Solubility	DMSO: Soluble	[7]
Water: Insoluble	[2]	
Ethanol: Insoluble	[2]	
Calculated XLogP3	3.9	N/A
Hydrogen Bond Donor Count	2	N/A
Hydrogen Bond Acceptor Count	6	N/A
Rotatable Bond Count	6	N/A

Biological Activity and Mechanism of Action

HJC0152 is a potent inhibitor of the STAT3 signaling pathway, which is a critical mediator of tumor cell proliferation, survival, and metastasis.

Inhibition of STAT3 Signaling

The primary mechanism of action of HJC0152 is the inhibition of STAT3 phosphorylation at the Tyr705 residue.[1] This phosphorylation event is crucial for the dimerization, nuclear translocation, and DNA binding of STAT3, which in turn activates the transcription of downstream target genes involved in oncogenesis.[1][8]

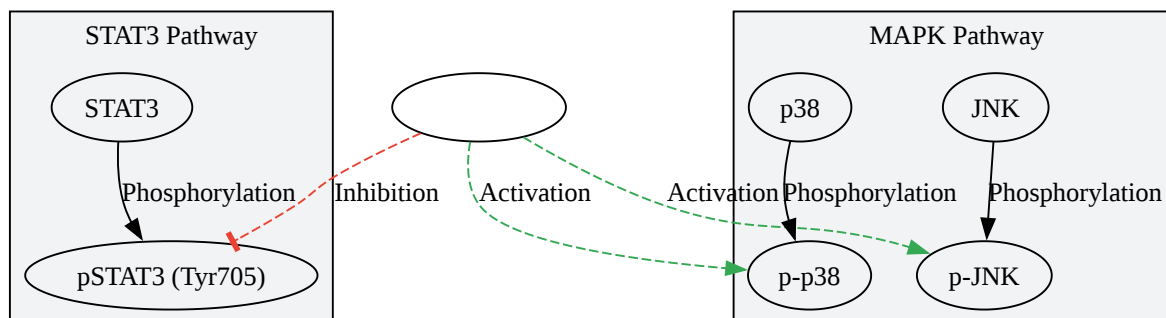


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Crosstalk with MAPK Pathway

In addition to its effects on the STAT3 pathway, HJC0152 has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in gastric cancer cells.[8]

Specifically, treatment with HJC0152 led to an increased phosphorylation of p38 and JNK.[8]



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In Vitro and In Vivo Activity

HJC0152 has demonstrated significant anti-tumor activity in a variety of cancer cell lines and in preclinical xenograft models.

In Vitro Efficacy:

Cell Line	Cancer Type	IC ₅₀ (μM)
U87	Glioblastoma	5.396
U251	Glioblastoma	1.821
LN229	Glioblastoma	1.749
ASPC1	Pancreatic Cancer	1.9
MCF-10A	Breast (non-tumorigenic)	6.73
A549	Non-small-cell lung cancer	5.11
H460	Non-small-cell lung cancer	5.01
H1299	Non-small-cell lung cancer	13.21

In Vivo Efficacy:

In a breast cancer xenograft model using MDA-MB-231 cells, HJC0152 significantly suppressed tumor growth when administered both intraperitoneally (i.p.) and orally (p.o.).^{[4][9]} A 25 mg/kg dose of HJC0152 showed superior anti-tumor effects compared to a 75 mg/kg dose of niclosamide, with no significant side effects observed.^[5] In a gastric cancer xenograft model with MKN45 cells, a 7.5 mg/kg dose of HJC0152 also resulted in significantly lower tumor volume and weight.^[10]

Experimental Protocols

The following are representative protocols for experiments involving HJC0152, compiled from published literature.

Cell Viability Assay (CCK8)

- Seed gastric cancer cells (e.g., AGS, MKN45) in 96-well plates at a density of 4×10^3 cells/well.
- Allow cells to adhere overnight.

- Treat cells with varying concentrations of HJC0152 (e.g., 0, 5, 10, 20 μ M) dissolved in DMSO (final DMSO concentration \leq 0.1%).
- Incubate for 24, 48, or 72 hours.
- Add Cell Counting Kit-8 (CCK8) reagent to each well according to the manufacturer's instructions.
- Incubate for a specified time (typically 1-4 hours).
- Measure the absorbance at 450 nm using a microplate reader.

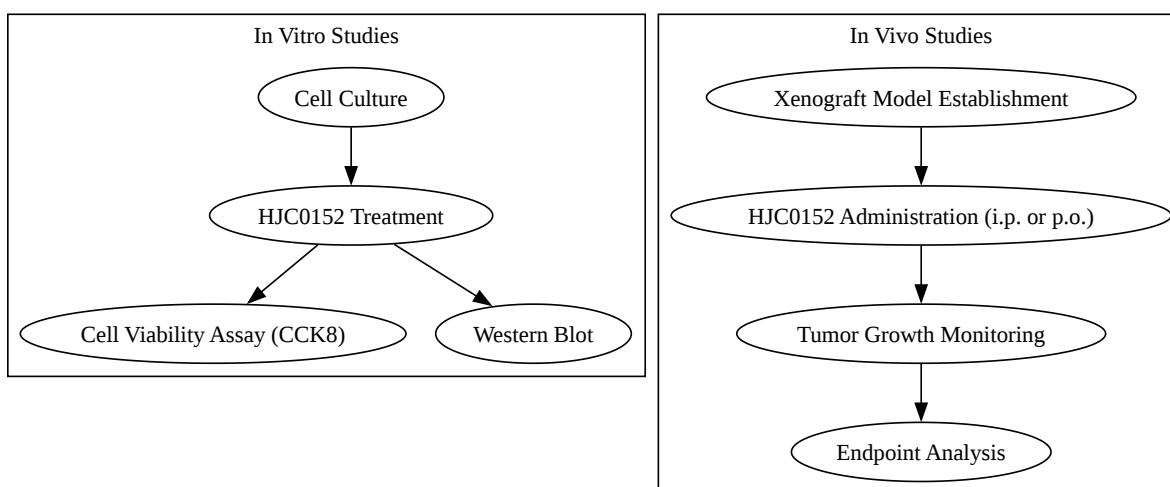
Western Blot Analysis

- Culture cells (e.g., glioblastoma or gastric cancer cell lines) to 70-80% confluency.
- Treat cells with the desired concentrations of HJC0152 for the specified duration.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein (e.g., 20-40 μ g) on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and other proteins of interest overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Xenograft Study

- Obtain female nude mice (4-6 weeks old).

- Subcutaneously inject cancer cells (e.g., 2.5×10^6 MDA-MB-231 cells in 100 μ L PBS) into the mammary fat pad.
- Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.
- Randomize mice into treatment and control groups.
- Prepare the HJC0152 dosing solution. For intraperitoneal injection, HJC0152 can be dissolved in a vehicle such as DMSO.[11] For oral administration, a suitable formulation should be used.
- Administer HJC0152 or vehicle to the mice daily at the desired dosage (e.g., 7.5 mg/kg or 25 mg/kg).
- Measure tumor volume and body weight regularly (e.g., every 2-3 days).
- At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.



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Conclusion

HJC0152 free base is a promising STAT3 inhibitor with enhanced oral bioavailability and potent anti-tumor activity. Its well-defined mechanism of action, centered on the inhibition of STAT3 phosphorylation, makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. This guide provides a foundational understanding of HJC0152 for researchers, and the detailed protocols offer a starting point for its application in preclinical studies. Further investigation into its pharmacokinetic profile and long-term toxicity is warranted to fully elucidate its clinical potential.

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